Ala-Leu-Ala-Leu

Beschreibung

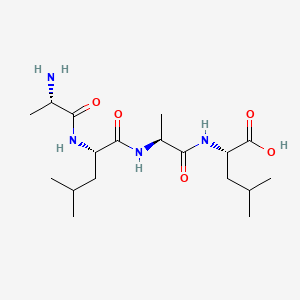

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHTCDQWJLLME-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004961 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84676-48-2 | |

| Record name | Alanyl-leucyl-alanyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation and Synthesis of the Tetrapeptide Ala-Leu-Ala-Leu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and known applications of the tetrapeptide L-Alanyl-L-Leucyl-L-Alanyl-L-Leucine (Ala-Leu-Ala-Leu). This peptide has garnered interest in bioconjugation and drug delivery systems due to its susceptibility to enzymatic cleavage.

Core Structural Characteristics

The fundamental structure of this compound is a linear chain of four amino acids—Alanine, Leucine, Alanine, and Leucine—covalently linked by three peptide bonds. The sequence begins with an N-terminal Alanine and concludes with a C-terminal Leucine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound peptide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄N₄O₅ | [1] |

| Molecular Weight | 386.5 g/mol | [1] |

| One-Letter Sequence | ALAL | [1] |

| CAS Registry Number | 84676-48-2 | [1] |

Conformational Analysis

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for these angles.[2][3] For the L-amino acids Alanine and Leucine, the most populated regions are the right-handed α-helical region (φ ≈ -57°, ψ ≈ -47°) and the β-sheet region (φ ≈ -130°, ψ ≈ +140°).[2] The actual conformation of this compound in a specific environment (e.g., in solution or bound to a protein) would be a dynamic average of various conformers or a specific bound conformation. Computational modeling could provide theoretical insights into the preferred conformations of this peptide.[4]

Experimental Protocols: Synthesis of this compound

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Materials and Reagents

-

Resin: Wang resin or 2-Chlorotrityl chloride resin pre-loaded with Fmoc-L-Leucine.

-

Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Leu-OH.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Synthesis Workflow

The synthesis proceeds from the C-terminus to the N-terminus.

Detailed Methodologies

-

Resin Swelling: The Fmoc-L-Leucine-loaded resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added. The mixture is agitated for 20 minutes to remove the Fmoc protecting group from the terminal amine.

-

Washing: The resin is thoroughly washed with DMF and then DCM to remove residual piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-L-Ala-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Leu, then Ala).

-

Final Deprotection: After the final coupling, the N-terminal Fmoc group is removed using the deprotection solution.

-

Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding it to a large volume of cold diethyl ether. The precipitate is collected by centrifugation.

-

Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

Biological Significance and Applications

The primary documented application of the this compound peptide is as a peptidase-labile linker in drug delivery systems.[1] This sequence is recognized and cleaved by certain peptidases that may be overexpressed in specific cellular environments, such as tumors.

Mechanism as a Cleavable Linker in Drug Delivery

The this compound sequence can be incorporated into a peptide-drug conjugate (PDC).[5][6][7] In this context, the peptide serves as a carrier to deliver a cytotoxic drug to a target cell. The linker is designed to be stable in systemic circulation but to be cleaved upon internalization into the target cell, releasing the active drug.

This targeted release mechanism aims to increase the therapeutic index of the conjugated drug by concentrating its cytotoxic effect at the site of action and minimizing off-target toxicity.

Conclusion

The this compound tetrapeptide is a well-defined chemical entity with a straightforward primary structure. While detailed experimental data on its three-dimensional conformation is limited, its synthesis is readily achievable through standard solid-phase peptide synthesis methodologies. Its principal significance in the field of drug development lies in its utility as a peptidase-sensitive linker, enabling the targeted release of therapeutic agents within specific cellular compartments. Further research into the specific peptidases that cleave this sequence and the structural basis for this recognition could lead to the design of more sophisticated and selective drug delivery systems.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. proteopedia.org [proteopedia.org]

- 3. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]

- 6. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ala-Leu-Ala-Leu Peptide: Sequence, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Ala-Leu-Ala-Leu, with the one-letter code ALAL, is a sequence of interest in the fields of drug delivery and antimicrobial research. Composed of alternating alanine (B10760859) and leucine (B10760876) residues, this peptide possesses a unique combination of hydrophobicity and susceptibility to enzymatic cleavage, making it a valuable tool in the design of advanced therapeutic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and known biological activities of the this compound peptide, supported by detailed experimental protocols and visualizations.

Physicochemical Properties

The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Method of Determination |

| Molecular Formula | C₁₈H₃₄N₄O₅ | Mass Spectrometry |

| Molecular Weight | 386.49 g/mol [1] | Mass Spectrometry |

| Sequence | H-Ala-Leu-Ala-Leu-OH | |

| Theoretical Isoelectric Point (pI) | 5.88 | Calculation* |

| Solubility | Sparingly soluble in aqueous solutions. | General Observation |

| Soluble in organic solvents like DMSO. |

*The theoretical isoelectric point was calculated based on the pKa values of the N-terminal amino group (~9.69) and the C-terminal carboxyl group (~2.34). As the side chains of alanine and leucine are non-ionizable, the pI is the average of these two pKa values.[2][3][4]

Due to the hydrophobic nature of the leucine residues, the this compound peptide exhibits limited solubility in aqueous buffers at neutral pH. For experimental use, it is recommended to first dissolve the peptide in a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then gradually add the aqueous buffer to the desired concentration.

Synthesis and Purification

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following synthesis, the peptide is cleaved from the resin and purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which is suitable for producing a C-terminally free peptide.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-L-Leu-OH

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Shaking vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the shaking vessel.

-

First Amino Acid Loading (Fmoc-L-Leu-OH):

-

Dissolve Fmoc-L-Leu-OH (2 equivalents to the resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and shake for 2 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 20 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling of the Second Amino Acid (Fmoc-L-Ala-OH):

-

In a separate vial, pre-activate Fmoc-L-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the subsequent amino acids (Leu and Ala) in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound peptide dissolved in a minimal amount of DMSO and diluted with Mobile Phase A.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 65% over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be monitored by UV absorbance at 214 nm and 280 nm.

-

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biological Activity and Applications

The this compound peptide has been investigated for its utility in two primary areas: as a cleavable linker in drug delivery systems and for its potential antimicrobial properties.

Cathepsin B-Cleavable Linker in Drug Delivery

A significant application of the this compound sequence is its use as a peptidase-labile linker in the design of drug conjugates. This tetrapeptide sequence is recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This property allows for the targeted release of a conjugated drug within the lysosomal compartment of cancer cells, thereby enhancing the drug's efficacy and reducing systemic toxicity.

One study demonstrated that an this compound linker inserted between an ¹¹¹In-benzyl-EDTA radiolabel and the anti-lymphoma monoclonal antibody Lym-1 was rapidly degraded by cathepsin B in vitro.[5] This highlights the potential of this linker for the development of antibody-drug conjugates (ADCs) and other targeted therapies.

This protocol is a representative method to assess the cleavage of the this compound peptide by cathepsin B.

Materials:

-

Purified this compound peptide

-

Human liver cathepsin B (or recombinant)

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

-

Quenching Solution: 10% Trichloroacetic acid (TCA)

-

RP-HPLC system for analysis

Procedure:

-

Enzyme Activation: Pre-incubate cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

-

Reaction Initiation: Add the this compound peptide to the activated enzyme solution to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze the quenched samples by RP-HPLC to monitor the disappearance of the full-length peptide and the appearance of cleavage products (e.g., Ala-Leu dipeptides).

Antimicrobial Activity

The alternating hydrophobic and small neutral residues in the this compound sequence suggest potential antimicrobial properties. While the specific antimicrobial activity of this tetrapeptide is not extensively documented in publicly available literature, peptides with similar compositions, rich in leucine and alanine, have been shown to exhibit antimicrobial effects. The proposed mechanism for such peptides often involves the disruption of microbial cell membranes. The hydrophobic leucine residues can insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell lysis.

Further research is required to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant bacteria and fungi to fully elucidate its potential as an antimicrobial agent.

Conclusion

The this compound peptide is a versatile sequence with demonstrated utility as a cathepsin B-cleavable linker in drug delivery and potential as an antimicrobial agent. Its well-defined physicochemical properties and established synthesis and purification protocols make it an accessible tool for researchers in drug development and microbiology. Further investigations into its antimicrobial spectrum and mechanism of action, as well as its application in novel drug delivery platforms, are warranted to fully realize its therapeutic potential. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to effectively utilize the this compound peptide in their research endeavors.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Cellular uptake of an alpha-helical amphipathic model peptide with the potential to deliver polar compounds into the cell interior non-endocytically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide on the Tetrapeptide Ala-Leu-Ala-Leu

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) is a subject of interest in biochemical and pharmaceutical research. While its role as an endogenous metabolite is not extensively documented in current literature, its structural characteristics and classification as a peptidase-labile sequence suggest its potential involvement in metabolic pathways and its utility in drug delivery systems.[1] This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its analysis, and workflows for investigating its metabolic fate and potential biological functions.

Introduction

Short-chain peptides are increasingly recognized for their diverse roles in physiological processes, acting as signaling molecules, enzyme substrates, and intermediates in protein turnover. The tetrapeptide this compound, composed of alternating alanine (B10760859) and leucine (B10760876) residues, possesses a hydrophobic character that may influence its interaction with biological membranes and enzymatic systems. Its potential as a linker in drug-conjugate design, owing to its susceptibility to cleavage by peptidases, underscores the importance of understanding its metabolic stability and pathways.[1] This document serves as a technical resource for researchers aiming to elucidate the metabolic relevance and therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical methods and for understanding the peptide's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C18H34N4O5 | [1] |

| Molecular Weight | 386.5 g/mol | [1] |

| Sequence | H-Ala-Leu-Ala-Leu-OH | [1] |

| One-Letter Sequence | ALAL | [1] |

| CAS Registry Number | 84676-48-2 | [1] |

| Research Area | Antimicrobial, Drug Delivery | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and metabolic analysis of this compound.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound.

Protocol:

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal Leucine. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid (Alanine, then Leucine, then Alanine) along with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Characterization

3.2.1. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).

-

Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]+ ion for this compound is at m/z 387.5.

-

Tandem MS (MS/MS): To confirm the sequence, perform fragmentation of the parent ion and analyze the resulting b- and y-ion series.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Protocol:

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or DMSO-d6).

-

Data Acquisition: Acquire 1D (1H) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Assign the proton and carbon signals to the specific amino acid residues to confirm the structure and assess conformational properties.

Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices.

Protocol:

-

Sample Preparation:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the biological sample (e.g., plasma, cell lysate) to precipitate proteins.

-

Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., Ala-Leu-Ala-[13C6, 15N]-Leu).

-

Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 RP-HPLC column and separate the peptide using a gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the endogenous this compound and the heavy-labeled internal standard.

-

-

Data Analysis:

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the endogenous peptide to the internal standard against a standard curve.

-

Metabolic Stability Assay

This assay determines the in vitro stability of this compound in the presence of metabolic enzymes.

Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes or hepatocytes, a NADPH regenerating system (for microsomes), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding this compound to a final concentration of, for example, 1 µM.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Process the samples as described in the quantification protocol (Section 3.3).

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Visualizations

Workflow for Identification and Quantification of this compound in a Biological Sample

Caption: Workflow for the quantification of this compound in biological samples.

Metabolic Stability Assay Workflow

Caption: Workflow for determining the metabolic stability of this compound.

Potential Metabolic Pathway of this compound

Caption: Hypothetical metabolic degradation pathway of this compound.

Discussion and Future Directions

The tetrapeptide this compound presents an interesting case for further metabolic investigation. While it is commercially available for research purposes and has been identified as a peptidase-labile linker for drug delivery, its presence and role as an endogenous metabolite remain to be established. The experimental protocols detailed in this guide provide a robust framework for researchers to:

-

Synthesize and purify high-quality this compound.

-

Unequivocally identify and characterize the peptide.

-

Develop sensitive and accurate methods for its quantification in various biological matrices.

-

Assess its metabolic stability and identify its degradation products.

Future research should focus on applying these methods to screen for the presence of this compound in metabolomics datasets from various organisms and tissues. If identified, further studies would be warranted to explore its biosynthetic and degradative pathways, its potential signaling roles, and its association with physiological or pathological states. Such investigations will be crucial in fully understanding the biological significance of this tetrapeptide and harnessing its potential in drug development and diagnostics.

References

Ala-Leu-Ala-Leu in protein conformation studies

An In-depth Technical Guide to the Application of Ala-Leu-Ala-Leu in Protein Conformation Studies

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrapeptide this compound (ALAL) as a model system in protein conformation studies. Due to its simple, alternating hydrophobic sequence, ALAL serves as an archetypal peptide for investigating the fundamental principles of protein folding, secondary structure formation, and intermolecular aggregation, particularly the formation of β-sheet structures.

This document details the synthesis of ALAL, the primary experimental and computational techniques used for its conformational analysis, and presents representative data to illustrate the expected outcomes of such studies. While specific experimental data for this exact tetrapeptide is disseminated across various research contexts rather than in a single comprehensive source, the information herein is compiled from established principles and data from analogous short, hydrophobic peptides.

The fundamental properties of the H-Ala-Leu-Ala-Leu-OH tetrapeptide are essential for its use in experimental settings.

| Property | Value |

| Sequence | H-Ala-Leu-Ala-Leu-OH |

| One-Letter Code | ALAL |

| Molecular Formula | C₁₈H₃₄N₄O₅ |

| Average Molecular Weight | 386.49 g/mol |

| Monoisotopic Mass | 386.25327 g/mol |

| CAS Registry Number | 84676-48-2 |

| Theoretical pI | 5.58 |

| Hydrophobicity | High (composed of nonpolar, aliphatic residues) |

Synthesis and Purification

This compound is most efficiently synthesized using automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc SPPS of this compound

Materials:

-

Rink Amide resin (for a C-terminal amide) or pre-loaded Fmoc-Leu-Wang resin (for a C-terminal carboxylic acid).

-

Fmoc-Ala-OH, Fmoc-Leu-OH.

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

-

Cold diethyl ether.

-

HPLC system with a C18 column for purification.

-

Lyophilizer.

-

Mass spectrometer for verification.

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

First Amino Acid Coupling (if not pre-loaded):

-

Activate Fmoc-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

-

Iterative Synthesis Cycle (for Ala, then Leu, then Ala):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it twice with 20% piperidine in DMF (5 min and 10 min incubations).

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH or Fmoc-Leu-OH, 3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

-

Final Deprotection: After the final coupling (the last Alanine), remove the N-terminal Fmoc group as described in step 3a.

-

Cleavage and Side-Chain Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with gentle agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Air-dry the crude peptide pellet.

-

-

Purification and Verification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase HPLC.

-

Verify the mass of the purified fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure, verified fractions to obtain a fluffy white powder.

-

Visualization: SPPS Workflow

An In-Depth Technical Guide to the Self-Assembly Properties of Ala-Leu-Ala-Leu

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of peptide self-assembly is a burgeoning field with significant implications for drug delivery, regenerative medicine, and materials science. The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) presents a fascinating case for exploring the fundamental principles of molecular self-organization. Composed of alternating hydrophobic (Leucine) and small, neutral (Alanine) amino acids, this peptide possesses an amphiphilic character that is a key driver for self-assembly into ordered nanostructures.

This technical guide provides a comprehensive overview of the anticipated self-assembly properties of this compound and furnishes detailed experimental protocols for their characterization. While specific quantitative data for this exact tetrapeptide is not extensively available in published literature, this document outlines the established methodologies that would be employed to generate such data, empowering researchers to pioneer investigations into this promising biomaterial.

Core Concepts of this compound Self-Assembly

The self-assembly of this compound is predicted to be driven by a confluence of non-covalent interactions, primarily hydrophobic forces and hydrogen bonding. The hydrophobic leucine (B10760876) residues will tend to sequester themselves from the aqueous environment, driving the initial aggregation of peptide monomers. The alanine (B10760859) residues, being small and relatively neutral, will facilitate close packing of the peptide backbones, promoting the formation of stable, ordered structures through intermolecular hydrogen bonds between the amide groups.

The resulting supramolecular structures are likely to be fibrillar in nature, forming elongated nanofibers that can entangle to create a hydrogel network at sufficient concentrations. The properties of these self-assembled materials, such as fibril morphology, hydrogel stiffness, and critical aggregation concentration, will be highly dependent on factors such as peptide concentration, pH, temperature, and ionic strength of the solution.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄N₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 386.5 g/mol | --INVALID-LINK-- |

| Amino Acid Sequence | This compound | N/A |

Experimental Protocols for Characterization

This section provides detailed methodologies for the key experiments required to elucidate the self-assembly properties of this compound.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ala-OH) to the resin. Each coupling cycle involves:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in a suitable solvent (e.g., 20% piperidine in DMF).

-

Activation and Coupling: Activation of the carboxylic acid of the incoming amino acid using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and subsequent reaction with the deprotected N-terminus on the resin.

-

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS)).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is used to visualize the nanoscale morphology of the self-assembled structures.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired buffer (e.g., phosphate-buffered saline, deionized water) at a concentration above its expected critical aggregation concentration. Allow the solution to incubate for a sufficient time to allow for self-assembly.

-

Grid Preparation: Place a 400-mesh copper grid coated with a thin film of carbon onto a drop of the peptide solution for 1-2 minutes.

-

Negative Staining:

-

Wick away the excess peptide solution with filter paper.

-

Wash the grid by briefly placing it on a drop of deionized water.

-

Place the grid onto a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds.

-

Blot away the excess stain and allow the grid to air dry completely.

-

-

Imaging: Image the prepared grid using a transmission electron microscope operating at an appropriate accelerating voltage (e.g., 80-120 kV).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is employed to determine the secondary structure (e.g., β-sheet, α-helix, random coil) of the peptide in its monomeric and self-assembled states.

Protocol:

-

Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

-

Spectra Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of each peptide solution from approximately 190 nm to 260 nm.

-

Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectra.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

-

Analyze the resulting spectra for characteristic secondary structure signatures (e.g., a minimum around 218 nm for β-sheets).

-

Rheology for Mechanical Characterization of Hydrogels

Rheometry is used to quantify the viscoelastic properties of the hydrogels formed by this compound.

Protocol:

-

Hydrogel Formation: Prepare a concentrated solution of this compound in the desired buffer. Induce gelation by a suitable trigger if necessary (e.g., pH change, temperature change, or addition of ions).

-

Rheometer Setup: Use a rheometer equipped with a parallel plate or cone-and-plate geometry.

-

Oscillatory Shear Measurements:

-

Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a fixed frequency and strain to determine the gelation kinetics. The point where G' surpasses G'' is often considered the gel point.

-

Frequency Sweep: Once the gel has formed and reached equilibrium, perform a frequency sweep at a constant strain (within the linear viscoelastic region) to characterize the frequency-dependent mechanical properties of the gel.

-

Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) of the hydrogel, where G' and G'' are independent of the applied strain.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

The Tetrapeptide Ala-Leu-Ala-Leu: A Potential but Poorly Documented Therapeutic Linker

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) is a molecule with historical ties to the field of drug delivery, specifically as a peptidase-labile linker designed to release therapeutic agents from carrier molecules.[1] While commercially available for research purposes and categorized under "antimicrobial" research, detailed public-domain data on its specific therapeutic applications, quantitative performance, and associated signaling pathways is notably scarce. This guide provides a comprehensive overview of the available information on this compound, contextualized within the broader and more extensively studied field of cleavable peptide linkers in drug conjugates, and explores its potential based on the properties of its constituent amino acids.

Core Concepts: Peptidase-Labile Linkers in Drug Delivery

The central therapeutic application proposed for this compound is its function as a cleavable linker in drug-carrier conjugates, such as antibody-drug conjugates (ADCs). The fundamental principle of this technology is to enhance the therapeutic index of a potent cytotoxic drug by ensuring its selective release at the target site, typically within cancer cells, thereby minimizing systemic toxicity.[2][3][4]

The mechanism of action for such a system involves several key steps, as illustrated in the workflow below.

References

The Role of Ala-Leu-Ala-Leu and its Dipeptide Precursor Ala-Leu in Cellular Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the cellular roles of the tetrapeptide Ala-Leu-Ala-Leu and its constituent dipeptide, Ala-Leu. Contrary to functioning as a classical extracellular signaling molecule that binds to a specific cell surface receptor to initiate a downstream cascade, the primary roles of these peptides are rooted in intracellular metabolic signaling and as a tool for targeted drug delivery.

The dipeptide Ala-Leu primarily functions as a source of the essential amino acid L-leucine, a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway . Upon transport into the cell via peptide transporters, Ala-Leu is rapidly hydrolyzed by intracellular peptidases. The released leucine (B10760876) then engages with the mTORC1 regulatory machinery, influencing cell growth, proliferation, and metabolism.

The tetrapeptide This compound is recognized as a peptidase-labile linker . Its sequence is designed for efficient cleavage by intracellular peptidases. This characteristic is leveraged in drug delivery systems to facilitate the controlled release of conjugated therapeutic agents within target cells. There is currently no substantial evidence to suggest that this compound acts as an independent signaling entity in mammalian cells.

This guide will detail the mechanisms of peptide transport, intracellular cleavage, and the subsequent leucine-mediated activation of the mTORC1 signaling pathway. Detailed experimental protocols for assessing these processes are provided, along with visualizations of the key pathways and workflows.

The Cellular Journey and Fate of Ala-Leu and this compound

The biological impact of both Ala-Leu and this compound begins with their transport across the cell membrane, followed by intracellular enzymatic processing.

Cellular Uptake via Peptide Transporters

Small peptides like Ala-Leu and this compound are primarily transported into cells by proton-coupled oligopeptide transporters (POTs), also known as the solute carrier family 15 (SLC15). The two main transporters in this family are PEPT1 and PEPT2.[1][2]

-

PEPT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the brush border membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary di- and tripeptides.[1][3][4] It is also expressed in other tissues, such as the kidney.

-

PEPT2 (SLC15A2): A high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs.[2]

The transport mechanism is an active process driven by a proton gradient maintained by the Na+/H+ exchanger on the cell membrane.[5] Both transporters exhibit broad substrate specificity, recognizing a vast number of di- and tripeptides.[6][7]

Figure 1: Cellular uptake of peptides via PEPT transporters.

Intracellular Peptidase-Mediated Cleavage

Once inside the cell, both Ala-Leu and this compound are subject to rapid hydrolysis by a variety of intracellular peptidases.[8][9][10] These enzymes cleave the peptide bonds, releasing the constituent amino acids.

-

Dipeptidases: Cleave the Ala-Leu dipeptide into L-Alanine and L-Leucine.

-

Aminopeptidases and other endopeptidases: Can act on the this compound tetrapeptide, progressively cleaving it into smaller peptides and ultimately into its individual amino acids. The specific peptidases involved can vary depending on the cell type and their subcellular localization.[11]

The designation of this compound as a "peptidase labile sequence" underscores its susceptibility to this enzymatic degradation, a critical feature for its application in drug delivery.[12][13]

Figure 2: Intracellular cleavage of peptides.

Indirect Signaling via Leucine and the mTORC1 Pathway

The primary signaling role attributable to Ala-Leu is mediated by the intracellular release of L-leucine, which is a potent activator of the mTORC1 signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[14]

Leucine Sensing and mTORC1 Activation

In the absence of leucine, the GATOR2 complex is inhibited by Sestrin2.[15][16][17][18] This allows the GATOR1 complex to act as a GTPase-activating protein (GAP) for the RagA/B GTPase, keeping it in an inactive GDP-bound state. This prevents the translocation of mTORC1 to the lysosome, its site of activation.

When intracellular leucine concentrations rise (following the hydrolysis of Ala-Leu), leucine binds directly to Sestrin2.[15][19] This binding disrupts the Sestrin2-GATOR2 interaction, relieving the inhibition of GATOR2.[18] GATOR2 can then inhibit GATOR1, preventing the inactivation of RagA/B. The active RagA/B-GTP then recruits mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase.

Activated mTORC1 phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) , to promote protein synthesis and cell growth.[14][20]

Figure 3: Leucine-mediated activation of the mTORC1 pathway.

This compound as a Peptidase-Labile Linker

The tetrapeptide this compound is primarily utilized in the field of drug delivery. Its sequence is designed to be recognized and cleaved by a broad range of intracellular peptidases. This allows for the targeted release of a conjugated drug or imaging agent within a cell, thereby increasing its efficacy and reducing off-target effects.

The mechanism relies on the cellular uptake of the peptide-drug conjugate, followed by the enzymatic cleavage of the this compound linker.

Figure 4: this compound as a cleavable linker.

Quantitative Data

Direct quantitative data for Ala-Leu or this compound acting as signaling ligands (e.g., receptor binding affinities, EC50/IC50 for pathway activation) are not available in the literature, as this is not their primary mechanism of action. However, relevant quantitative data would focus on transport kinetics, enzyme cleavage rates, and the concentration-dependent effects of leucine on mTORC1 signaling.

Table 1: Representative Quantitative Data for Related Processes

| Parameter | Description | Representative Value | Context |

| Km of PEPT1 | Substrate concentration at half-maximal transport rate for a typical dipeptide. | 0.5 - 2.0 mM | Demonstrates the low-affinity, high-capacity nature of PEPT1. |

| Km of PEPT2 | Substrate concentration at half-maximal transport rate for a typical dipeptide. | 10 - 50 µM | Demonstrates the high-affinity, low-capacity nature of PEPT2. |

| Kd of Leucine-Sestrin2 | Dissociation constant for the binding of leucine to Sestrin2. | ~20 µM | This binding is the key sensing event for mTORC1 activation.[16][18] |

| EC50 of Leucine for mTORC1 | Concentration of leucine that elicits a half-maximal activation of mTORC1 signaling. | ~20 µM | Correlates with the binding affinity to Sestrin2.[18] |

| kcat/Km of Peptidase | Catalytic efficiency of a peptidase for a tetrapeptide substrate. | Varies widely | Highly dependent on the specific peptidase and peptide sequence. |

Experimental Protocols

Protocol for Assessing mTORC1 Activation by Ala-Leu via Western Blotting

This protocol describes how to measure the phosphorylation of S6K1 and 4E-BP1, key downstream targets of mTORC1, in response to treatment with Ala-Leu.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Ala-Leu dipeptide (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, C2C12 myoblasts) and grow to 70-80% confluency.

-

Serum-starve cells overnight to reduce basal mTORC1 activity.

-

Treat cells with varying concentrations of Ala-Leu (e.g., 0, 0.1, 1, 10 mM) for a specified time (e.g., 30-60 minutes). A positive control of leucine can be included.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Figure 5: Western blot workflow for mTORC1 activation.

Protocol for In Vitro Peptidase Cleavage Assay of this compound by LC-MS

This protocol describes a method to monitor the cleavage of this compound by a cell lysate or a purified peptidase using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

This compound tetrapeptide

-

Cell lysate or purified peptidase

-

Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS system with a C18 column

-

Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the cell lysate or purified peptidase with the assay buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to a final concentration (e.g., 100 µM).

-

-

Time Course and Quenching:

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the quenched samples to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the sample onto the LC-MS system.

-

Separate the intact tetrapeptide and its cleavage products (e.g., Ala-Leu, Ala, Leu) using a suitable gradient of mobile phases.

-

Monitor the elution of the peptides and amino acids using their specific mass-to-charge ratios (m/z) in the mass spectrometer.

-

-

Data Analysis:

-

Integrate the peak areas for the intact this compound and its cleavage products at each time point.

-

Plot the decrease in the intact peptide and the appearance of the fragments over time to determine the rate of cleavage.

-

Figure 6: Workflow for peptidase cleavage assay.

Conclusion

The dipeptide Ala-Leu and the tetrapeptide this compound are not classical signaling molecules that operate through receptor-ligand interactions at the cell surface. Instead, their biological significance lies in their intracellular fate. Ala-Leu serves as a delivery vehicle for L-leucine, a key activator of the mTORC1 pathway, thereby indirectly influencing cellular growth and metabolism. This compound's utility is found in its designed instability within the cell, making it an effective cleavable linker for targeted drug delivery. Understanding these mechanisms is crucial for researchers in cell biology and professionals in drug development seeking to modulate cellular metabolism or design novel therapeutic delivery systems. Further research could explore the substrate specificities of various intracellular peptidases for these and similar peptides to refine their applications in research and medicine.

References

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feasibility of Transport of 26 Biologically Active Ultrashort Peptides via LAT and PEPT Family Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular hydrolysis of dipeptides during intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Surface Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A putative signal peptidase recognition site and sequence in eukaryotic and prokaryotic signal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 15. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 17. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. | Broad Institute [broadinstitute.org]

- 20. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of the Tetrapeptide Ala-Leu-Ala-Leu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder reaction conditions compared to other approaches. This document provides a detailed protocol for the synthesis of the model hydrophobic tetrapeptide, Ala-Leu-Ala-Leu, using manual Fmoc/tBu solid-phase synthesis. This peptide serves as an excellent model for understanding the synthesis of short, non-complex peptide sequences.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Fmoc-L-Leu-Wang Resin (0.5 mmol/g) | Synthesis Grade | Sigma-Aldrich, Bachem |

| Fmoc-L-Ala-OH | Synthesis Grade | Sigma-Aldrich, Bachem |

| Fmoc-L-Leu-OH | Synthesis Grade | Sigma-Aldrich, Bachem |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |

| Piperidine (B6355638) | Anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade | Fisher Scientific |

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

-

Weigh 200 mg of Fmoc-L-Leu-Wang resin (substitution level 0.5 mmol/g) and place it into a fritted syringe reactor.

-

Add 5 mL of DMF to the resin.

-

Agitate the resin for 30 minutes at room temperature to allow for complete swelling.

-

Drain the DMF from the reactor.

Synthesis Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain (Ala, then Leu, then Ala).

2.1. Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 15 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

2.2. Amino Acid Coupling The following describes the coupling of the first Ala (Fmoc-Ala-OH) to the deprotected Leu-resin.

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 0.3 mmol, 93.4 mg), HOBt (3 equivalents, 0.3 mmol, 45.9 mg) in 3 mL of DMF.

-

Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

Subsequent Cycles: Repeat steps 2.1 and 2.2 for the next amino acids in the sequence:

-

Cycle 2: Couple Fmoc-L-Leu-OH.

-

Cycle 3: Couple Fmoc-L-Ala-OH.

Final Deprotection and Washing

-

After the final coupling, perform the Fmoc deprotection step (2.1) one last time to remove the N-terminal Fmoc group.

-

Wash the resin with DMF (3 x 5 mL).

-

Wash the resin with DCM (3 x 5 mL) to prepare for cleavage.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage and Precipitation

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For the 0.1 mmol scale, prepare 5 mL of the cocktail in a fume hood.

-

Add the cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage solution from the resin into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

-

In a separate, larger tube, add 40 mL of cold diethyl ether.

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC)

-

The crude peptide is purified using a preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

A gradient of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the specific column and system but a typical gradient for this peptide would be 10-60% B over 30 minutes.

-

Fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure peptide.

-

The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

The purity of the final product is confirmed by analytical RP-HPLC.

-

The identity of the peptide is confirmed by mass spectrometry, which should show a molecular weight corresponding to this compound (C₁₈H₃₄N₄O₅, MW: 418.5 g/mol ).

Quantitative Data Summary

The following table provides expected quantitative data for the synthesis of this compound on a 0.1 mmol scale. These values are illustrative and can vary based on the specific reagents, equipment, and techniques used.

| Parameter | Expected Value | Notes |

| Resin Loading | 0.5 mmol/g | As specified by the manufacturer. |

| Starting Resin Amount | 200 mg | For a 0.1 mmol scale synthesis. |

| Theoretical Yield | 41.9 mg | Calculated based on starting resin loading. |

| Coupling Efficiency (per step) | >99% | A standard amino acid coupling cycle should be highly efficient.[1] |

| Crude Peptide Yield | 30-38 mg (70-90%) | Yields can be affected by handling losses. |

| Final Purity (after HPLC) | >98% | For most research applications, high purity is required.[2] |

| Overall Yield (after purification) | 17-25 mg (40-60%) | Purification steps typically result in some product loss. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation. | Double couple (repeat the coupling step); use a different coupling reagent (e.g., HATU). |

| Low Crude Yield | Incomplete cleavage; loss during precipitation. | Extend cleavage time; ensure complete precipitation in cold ether. |

| Low Purity in Crude Product | Incomplete deprotection or coupling at each step. | Ensure sufficient deprotection and coupling times; monitor reactions. |

| Peptide is Difficult to Purify | Aggregation of the hydrophobic peptide. | Modify HPLC conditions (e.g., use a different solvent system, change the gradient). |

References

Application Notes and Protocols for the HPLC Purification of Ala-Leu-Ala-Leu

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the synthetic tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols outlined below are designed to yield a high-purity peptide suitable for a range of research and development applications.

Introduction

This compound is a hydrophobic tetrapeptide. The purification of such synthetic peptides is crucial to remove impurities generated during synthesis, including truncated sequences, deletion sequences, and incompletely deprotected peptides. RP-HPLC is the most effective and widely used method for this purpose, separating peptides based on their hydrophobicity.[1][2][3] This application note describes a robust RP-HPLC method using a C18 column and a water/acetonitrile (B52724) gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2][4]

Principle of Separation

In reversed-phase HPLC, the stationary phase (typically a silica (B1680970) support with bonded C18 alkyl chains) is nonpolar, while the mobile phase is polar. The peptide is loaded onto the column in a highly aqueous mobile phase, where it binds to the hydrophobic stationary phase. A gradient of increasing organic solvent (acetonitrile) concentration is then applied to the column. This increasing hydrophobicity of the mobile phase causes the bound peptides to elute in order of increasing hydrophobicity. Trifluoroacetic acid is added to the mobile phase to act as an ion-pairing agent, which sharpens the peaks and improves the separation.[3][4]

Experimental Protocols

Materials and Reagents

-

Crude lyophilized this compound peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

0.22 µm or 0.45 µm syringe filters[5]

Equipment

-

Preparative or semi-preparative HPLC system with a gradient pump and a UV detector

-

Reversed-phase C18 column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size)[4]

-

Fraction collector

-

Lyophilizer

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water. Degas the solution thoroughly.[4]

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile. Degas the solution thoroughly.[4]

Sample Preparation

-

Accurately weigh the crude this compound peptide.

-

Dissolve the peptide in a minimal amount of Mobile Phase A or a solvent in which it is readily soluble (e.g., a small percentage of acetonitrile in water). The final sample solvent should ideally be weaker (have a lower organic content) than the initial mobile phase conditions to ensure the peptide binds to the column head.[4]

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5][6]

HPLC Purification Protocol

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.[4]

-

Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and the amount of peptide to be purified.

-

Gradient Elution: Elute the bound peptide using a linear gradient of Mobile Phase B. A shallow gradient is often beneficial for separating closely eluting impurities.[4] A typical gradient for a hydrophobic tetrapeptide is as follows:

| Time (minutes) | % Mobile Phase B |

| 0 - 5 | 5 |

| 5 - 45 | 5 - 65 (linear gradient) |

| 45 - 50 | 65 - 95 (linear gradient for column wash) |

| 50 - 55 | 95 (hold for column wash) |

| 55 - 60 | 95 - 5 (linear gradient to return to initial conditions) |

| 60 - 70 | 5 (hold for re-equilibration) |

| This is a starting point and may require optimization. |

-

Detection: Monitor the elution of the peptide by measuring the UV absorbance at 215 nm.[4] Peptides without strong chromophoric amino acids (like Tryptophan or Tyrosine) absorb strongly in the far UV region (210-220 nm) due to the peptide bonds.[3]

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.[7] Automated fraction collectors can be programmed to collect fractions based on the UV signal.

Post-Purification Processing

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.[7]

Data Presentation

The following table summarizes the expected results from the purification of this compound using the protocol described above. The retention time is an estimate based on the hydrophobic character of the peptide and may vary depending on the specific HPLC system and column used.

| Parameter | Value |

| Column | C18 Reversed-Phase, 10 x 250 mm, 5 µm, 300 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 215 nm |

| Gradient | 5-65% B over 40 minutes |

| Expected Retention Time | ~25 - 35 minutes |

| Expected Purity | >98% |

| Expected Recovery | 70-85% |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC purification of this compound.

Logical Relationships of Method Parameters

Caption: Interdependence of HPLC method parameters and purification outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. benchchem.com [benchchem.com]

- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

Application Note: Mass Spectrometry Characterization of the Tetrapeptide Ala-Leu-Ala-Leu

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the characterization of the synthetic tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Small peptides like this compound are of significant interest in biomedical and pharmaceutical research for their potential roles in cell signaling and as therapeutic agents. Accurate characterization of their structure and purity is crucial. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the identification and quantification of peptides.[1] This document outlines the experimental workflow, data analysis, and expected fragmentation patterns for this compound.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate mass spectrometric analysis of peptides. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

-

Stock Solution Preparation: A 1 mg/mL stock solution of synthetic this compound peptide is prepared by dissolving the lyophilized powder in LC-MS grade water.

-

Working Solution Preparation: The stock solution is serially diluted with a solution of 0.1% formic acid in water to a final concentration of 10 µM for direct infusion experiments and to a range of 1 µM to 100 µM for LC-MS/MS analysis. It is known that peptides can adsorb to hydrophobic surfaces, so using low-retention tubes and pipette tips is recommended.[1]

-

Internal Standard: For quantitative analysis, a stable isotope-labeled version of the peptide or a different peptide with similar chromatographic behavior would be added to the working solutions.

Liquid Chromatography (LC) Method

Liquid chromatography is employed to separate the peptide of interest from any impurities prior to its introduction into the mass spectrometer.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide separations.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point and can be optimized as needed.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

Tandem mass spectrometry is used for the detection and structural elucidation of the peptide.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+). Peptides generally carry a positive charge in acidic mobile phases.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 100-1000 to detect the precursor ion.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion. In low-energy CID, peptides predominantly fragment along the peptide backbone, generating b and y ions.

-

Collision Energy: The collision energy should be optimized for the specific instrument and peptide but a starting range of 15-30 eV is typical for a peptide of this size.

Data Presentation